DMT-2'-F-dC(Bz)-CE-Phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C48H55FN5O8P |

|---|---|

Poids moléculaire |

879.9 g/mol |

Nom IUPAC |

N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-fluorooxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C48H55FN5O8P/c1-32(2)54(33(3)4)63(60-28-14-27-50)61-30-41-42(62-46(43(41)49)53-29-34(5)44(52-47(53)56)51-45(55)35-15-10-8-11-16-35)31-59-48(36-17-12-9-13-18-36,37-19-23-39(57-6)24-20-37)38-21-25-40(58-7)26-22-38/h8-13,15-26,29,32-33,41-43,46H,14,28,30-31H2,1-7H3,(H,51,52,55,56)/t41?,42-,43+,46-,63?/m1/s1 |

Clé InChI |

FRKTVAMUNPTWSJ-BMDAQKNPSA-N |

SMILES isomérique |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)COP(N(C(C)C)C(C)C)OCCC#N)F |

SMILES canonique |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)COP(N(C(C)C)C(C)C)OCCC#N)F |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DMT-2'-F-dC(Bz)-CE-Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMT-2'-F-dC(Bz)-CE-Phosphoramidite is a critical building block in the chemical synthesis of modified oligonucleotides, enabling the introduction of 2'-fluoro-2'-deoxycytidine into nucleic acid sequences. This modification confers enhanced thermal stability and nuclease resistance to the resulting oligonucleotides, making them highly valuable for a range of therapeutic and diagnostic applications, including antisense therapy, siRNA, and aptamers. This guide provides a comprehensive overview of its chemical properties, quantitative performance data, and detailed experimental protocols for its use in automated solid-phase oligonucleotide synthesis.

Introduction

The strategic incorporation of modified nucleosides is a cornerstone of modern oligonucleotide-based therapeutics and diagnostics. Among these, 2'-fluoro modifications have gained significant attention due to their ability to impart favorable biological and physical properties. This compound is the standard reagent for introducing 2'-fluoro-2'-deoxycytidine residues during solid-phase synthesis. The fluorine atom at the 2' position of the ribose sugar mimics the C3'-endo sugar pucker characteristic of RNA, leading to the formation of stable A-form helices when hybridized with target RNA or DNA strands. This enhanced stability, coupled with increased resistance to enzymatic degradation, makes oligonucleotides containing 2'-fluoro-deoxycytidine potent tools for researchers and drug developers.

Chemical Properties and Specifications

This compound is a complex molecule with several key functional groups that dictate its reactivity and utility in oligonucleotide synthesis.

-

5'-O-DMT (Dimethoxytrityl) group: An acid-labile protecting group on the 5'-hydroxyl function, which is removed at the beginning of each coupling cycle to allow for chain elongation.

-

2'-Fluoro group: The key modification that enhances the binding affinity and nuclease resistance of the resulting oligonucleotide.

-

N4-Benzoyl (Bz) group: A base-labile protecting group on the exocyclic amine of cytosine, preventing side reactions during synthesis.

-

3'-O-(β-cyanoethyl)-N,N-diisopropylphosphoramidite group: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain.

A summary of its key chemical identifiers and typical specifications is provided in the table below.

| Property | Value |

| Full Chemical Name | N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluorocytidine-3'-[2-cyanoethyl N,N-Bis(1-methylethyl)phosphoramidite] |

| Synonyms | 2'-F-Bz-dC Phosphoramidite (B1245037), DMT-2'-Fluoro-dC(Bz) Phosphoramidite |

| CAS Number | 161442-19-9 |

| Molecular Formula | C46H51FN5O8P |

| Molecular Weight | 851.9 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | Typically ≥98% |

| Storage Conditions | -20°C under an inert atmosphere |

Quantitative Performance Data

The incorporation of 2'-fluoro modifications via this compound significantly impacts the properties of the resulting oligonucleotides. The following tables summarize key quantitative data related to its performance.

Table 3.1: Impact on Thermal Stability (Melting Temperature, Tm)

The introduction of 2'-fluoro nucleosides increases the melting temperature of oligonucleotide duplexes, indicating enhanced thermal stability.

| Modification Context | Approximate Tm Increase per 2'-F Modification | Reference(s) |

| 2'-F-RNA/RNA duplex | +1.8 °C to +5 °C | [1][2] |

| 2'-F-RNA/DNA duplex | +0.5 °C to +4 °C | [2] |

| Single 2'-F-RNA substitution in a DNA/DNA dodecamer | +1.2 °C | |

| Fully substituted 2'-F-RNA/DNA duplex | +0.5 °C per incorporation |

Note: The exact Tm increase can vary depending on the sequence context, the number of modifications, and the hybridization buffer conditions.

Table 3.2: Oligonucleotide Synthesis Parameters

The use of 2'-fluoro phosphoramidites requires slight adjustments to standard oligonucleotide synthesis protocols to ensure high coupling efficiency.

| Parameter | Standard DNA Phosphoramidites | 2'-Fluoro Phosphoramidites (including this compound) | Reference(s) |

| Coupling Time | ~90 seconds | ~3 - 10 minutes | [3] |

| Coupling Efficiency | >99% | >98% (with optimized coupling time) |

Experimental Protocols

The following section provides a detailed methodology for the use of this compound in automated solid-phase oligonucleotide synthesis. This protocol is based on standard phosphoramidite chemistry and is adaptable to most automated DNA/RNA synthesizers.

Reagent Preparation

-

Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile (B52724) to a final concentration of 0.08 - 0.15 M. Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.

-

Activator Solution: Prepare a 0.25 M solution of 5-ethylthiotetrazole (ETT) or a 0.50 M solution of 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile.

-

Capping Solutions:

-

Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.

-

Cap B: N-methylimidazole in THF.

-

-

Oxidizer Solution: A solution of 0.02 - 0.1 M iodine in THF/water/pyridine.

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.

Automated Oligonucleotide Synthesis Cycle

The synthesis is performed on a solid support (e.g., controlled pore glass, CPG) in a cyclical manner. Each cycle consists of four main steps for the addition of a single nucleotide.

Step-by-Step Protocol on an Automated Synthesizer (e.g., ABI 380B):

-

Deblocking/Detritylation: The acid-labile 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treating with the deblocking solution for approximately 1-2 minutes. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The this compound solution and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. The recommended coupling time for 2'-fluoro phosphoramidites is 3-10 minutes to ensure high efficiency.[3]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles. This step is typically performed for 30 seconds.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizer solution. This reaction is rapid and is usually completed within 1 minute.

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

-

Cleavage from Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support by incubation with a concentrated solution of ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

-

Base Deprotection: The same treatment removes the benzoyl protecting group from the cytosine bases and the cyanoethyl groups from the phosphate backbone. For oligonucleotides containing 2'-fluoro modifications, deprotection is typically carried out by heating at 55-65°C for 8-16 hours with concentrated ammonia (B1221849) or for 10 minutes at 65°C with AMA.[4]

Purification and Analysis

The crude oligonucleotide is purified to remove truncated sequences and protecting group adducts. Common purification methods include:

-

Reverse-phase high-performance liquid chromatography (RP-HPLC)

-

Ion-exchange high-performance liquid chromatography (IE-HPLC)

-

Polyacrylamide gel electrophoresis (PAGE)

The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or capillary electrophoresis (CE).

Applications

Oligonucleotides incorporating 2'-fluoro-2'-deoxycytidine are utilized in a wide array of research and therapeutic applications due to their enhanced stability and binding affinity.

-

Antisense Oligonucleotides (ASOs): The high binding affinity and nuclease resistance of 2'-fluoro modified oligonucleotides make them excellent candidates for ASOs, which can modulate gene expression by binding to specific mRNA targets.

-

siRNA: Incorporating 2'-fluoro modifications into siRNA duplexes can improve their stability in biological fluids and enhance their gene-silencing activity.[5]

-

Aptamers: These structured oligonucleotides can bind to a wide range of molecular targets with high affinity and specificity. The enhanced stability provided by 2'-fluoro modifications can lead to the development of more robust aptamers for therapeutic and diagnostic purposes.

-

Diagnostic Probes: The increased thermal stability of duplexes containing 2'-fluoro-deoxycytidine allows for the design of highly specific probes for various molecular diagnostic assays.

Conclusion

This compound is an indispensable reagent for the synthesis of high-quality, 2'-fluoro modified oligonucleotides. The incorporation of 2'-fluoro-2'-deoxycytidine confers superior thermal stability and nuclease resistance, properties that are highly desirable for therapeutic and diagnostic applications. By understanding the chemical properties of this phosphoramidite and optimizing the synthesis protocols, researchers can effectively harness the benefits of 2'-fluoro modifications to advance the fields of drug development, molecular diagnostics, and fundamental biological research.

References

- 1. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DMT-2′Fluoro-dA(bz) Phosphoramidite | Sigma-Aldrich [sigmaaldrich.com]

- 5. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DMT-2'-F-dC(Bz)-CE-Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-2'-F-dC(Bz)-CE-Phosphoramidite, a key building block in the synthesis of modified oligonucleotides for a variety of research and therapeutic applications.

Core Concepts: Chemical Identity and Properties

This compound is a nucleoside phosphoramidite (B1245037), a critical reagent used in solid-phase oligonucleotide synthesis. The molecule is a derivative of deoxycytidine, modified with three key chemical groups that enable its use in automated DNA/RNA synthesis:

-

A 5'-Dimethoxytrityl (DMT) group: This acid-labile protecting group on the 5'-hydroxyl function prevents unwanted reactions during the synthesis cycle and allows for the stepwise addition of nucleotides in the 3' to 5' direction.

-

A 2'-Fluorine (2'-F) modification: The substitution of the hydroxyl group at the 2' position of the ribose sugar with a fluorine atom confers desirable properties to the resulting oligonucleotide, such as increased nuclease resistance and enhanced thermal stability of the duplexes it forms with target RNA or DNA sequences.

-

A Benzoyl (Bz) protecting group: This base-labile group protects the exocyclic amine of the cytidine (B196190) base, preventing side reactions during the phosphoramidite coupling steps.

-

A 3'-β-cyanoethyl (CE) phosphoramidite group: This is the reactive moiety that, when activated, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.

The unique combination of these features makes this compound a valuable monomer for the synthesis of modified oligonucleotides used in antisense therapy, siRNA applications, and as diagnostic probes.

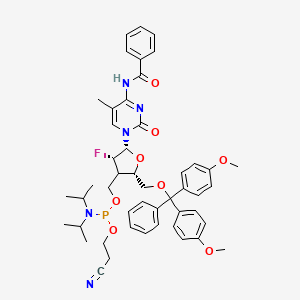

Chemical Structure

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 161442-19-9 | [1][2][3] |

| Molecular Formula | C₄₆H₅₁FN₅O₈P | [1][2] |

| Molecular Weight | 851.9 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Purity (HPLC) | ≥98% | [1][2] |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

The primary application of this compound is in the solid-phase synthesis of oligonucleotides. The following is a generalized protocol for its use in an automated DNA/RNA synthesizer.

Solid-Phase Oligonucleotide Synthesis Cycle

Automated oligonucleotide synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain.[4][5]

Caption: Workflow for solid-phase oligonucleotide synthesis.

Detailed Steps:

-

Detritylation: The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support. This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) in dichloromethane. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.[6]

-

Coupling: The this compound is activated by an activating agent, such as tetrazole or a derivative, and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[7] For 2'-fluoro modified phosphoramidites, a slightly longer coupling time may be required to ensure high coupling efficiency.

-

Capping: To prevent the formation of oligonucleotides with missing nucleotides (failure sequences), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[6]

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester. This is usually accomplished by treatment with an iodine solution in the presence of water and a weak base like pyridine.[6][8]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Cleavage and Deprotection

Once the desired oligonucleotide sequence has been synthesized, the final steps involve cleaving the oligonucleotide from the solid support and removing the protecting groups from the bases and the phosphate backbone.

-

Cleavage from Support: The oligonucleotide is cleaved from the solid support by treating it with a base, typically concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[6][9]

-

Base and Phosphate Deprotection: The same basic treatment also removes the benzoyl (Bz) protecting group from the cytidine bases and the cyanoethyl groups from the phosphate backbone. The deprotection conditions (time and temperature) should be carefully chosen to ensure complete removal of the protecting groups without degrading the oligonucleotide. For the benzoyl group, treatment with ammonium hydroxide at elevated temperatures (e.g., 55°C for 8-16 hours) is common.[10]

-

Purification: The final product is a crude mixture containing the desired full-length oligonucleotide as well as shorter, failed sequences. The full-length product is typically purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

Applications and Mechanism of Action

Oligonucleotides incorporating 2'-fluoro modifications, synthesized using monomers like this compound, have several important applications in research and drug development.

Antisense Oligonucleotides

Antisense oligonucleotides are short, single-stranded nucleic acid sequences designed to be complementary to a specific messenger RNA (mRNA) target. Upon binding to the target mRNA, the antisense oligonucleotide can inhibit the translation of the mRNA into a protein, thereby down-regulating the expression of the corresponding gene. The 2'-fluoro modification enhances the binding affinity of the antisense oligonucleotide to its target and increases its resistance to degradation by cellular nucleases.

References

- 1. DMT-2'-Fluoro-dC(Bz) Phosphoramidite, 161442-19-9 | BroadPharm [broadpharm.com]

- 2. DMT-2'-Fluoro-dC(Bz) Phosphoramidite | CymitQuimica [cymitquimica.com]

- 3. DMT-2'-Fluoro-dC(Bz) Phosphoramidite 161442-19-9 | TCI AMERICA [tcichemicals.com]

- 4. How are Oligonucleotides Synthesized? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]

- 5. bachem.com [bachem.com]

- 6. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 7. biotage.com [biotage.com]

- 8. academic.oup.com [academic.oup.com]

- 9. blog.biolytic.com [blog.biolytic.com]

- 10. glenresearch.com [glenresearch.com]

Synthesis of 2'-Fluoro-Modified Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine at the 2'-position of the ribose sugar in oligonucleotides has emerged as a cornerstone of modern therapeutic and diagnostic nucleic acid development. These 2'-fluoro (2'-F) modifications impart desirable pharmacological properties, including enhanced nuclease resistance, increased thermal stability of duplexes, and favorable binding affinities to target RNA.[1][2] This technical guide provides a comprehensive overview of the synthesis of 2'-fluoro-modified oligonucleotides, detailing the underlying chemistry, experimental protocols, and the impact of these modifications on the final product.

Core Synthesis Strategy: Solid-Phase Phosphoramidite (B1245037) Chemistry

The synthesis of 2'-fluoro-modified oligonucleotides is predominantly achieved through automated solid-phase synthesis using phosphoramidite chemistry.[3][4][5] This method allows for the sequential addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG).[4] The synthesis cycle proceeds in the 3' to 5' direction and consists of four main steps: detritylation, coupling, capping, and oxidation.[6][7]

Key Components: 2'-Fluoro Phosphoramidites

The building blocks for this process are 2'-fluoro-modified nucleoside phosphoramidites. These are commercially available for adenine (B156593) (A), cytosine (C), guanine (B1146940) (G), and uracil (B121893) (U), as well as thymine (B56734) (T) for DNA contexts.[8][9] The fluorine atom at the 2'-position preorganizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices, contributing to the high thermal stability of duplexes formed with RNA targets.[1]

Quantitative Data on 2'-Fluoro-Modified Oligonucleotides

The introduction of 2'-fluoro modifications has a quantifiable impact on the properties of oligonucleotides, most notably their thermal stability and, to a lesser extent, the overall synthesis yield.

Thermal Stability (Tm)

The presence of 2'-fluoro modifications significantly increases the melting temperature (Tm) of oligonucleotide duplexes. This enhancement is additive with each incorporation.

| Modification Type | Duplex Partner | Approximate ΔTm per Modification (°C) |

| 2'-Fluoro-RNA | RNA | +1.0 to +2.0[2][10] |

| 2'-Fluoro-RNA | DNA | ~ +1.3[11][12] |

| 2'-O-Methyl-RNA | RNA | ~ +1.5[10] |

| Unmodified RNA | RNA | ~ +1.1[10] |

Synthesis Yield and Purity

The yield of oligonucleotide synthesis is sequence-dependent and influenced by coupling efficiency. While 2'-fluoro phosphoramidites generally perform well, their bulkier nature compared to DNA phosphoramidites may necessitate slightly longer coupling times to ensure high efficiency.[9][13] Typical synthesis yields for unmodified 20-mer oligonucleotides are in the range of 40-70%.[14] Purity of the final product is often assessed by HPLC, and for many applications, a purity of >85% is required.[4]

Experimental Protocols

Solid-Phase Synthesis of 2'-Fluoro-Modified Oligonucleotides

This protocol outlines the automated synthesis of a 2'-fluoro-modified oligonucleotide on a standard DNA/RNA synthesizer.

Materials:

-

2'-Fluoro phosphoramidites (A, C, G, U) dissolved in anhydrous acetonitrile (B52724) (0.08–0.15 M)[6]

-

DNA or other modified phosphoramidites as required

-

Activator solution (e.g., 5-ethylthiotetrazole, 0.25 M in acetonitrile)[6]

-

Oxidizing solution (e.g., 0.1 M iodine in THF/pyridine/water)[6]

-

Capping solutions (e.g., acetic anhydride (B1165640) and 1-methylimidazole)[7]

-

Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside

-

Anhydrous acetonitrile for washing

Procedure:

-

Preparation: Install the required phosphoramidite and reagent bottles on the synthesizer. Prime all lines to ensure proper delivery.

-

Synthesis Cycle: The automated synthesis proceeds through the following steps for each nucleotide addition:

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the detritylation solution. The column is then washed with anhydrous acetonitrile.

-

Coupling: The 2'-fluoro phosphoramidite and activator are delivered to the synthesis column. The coupling time is typically extended to 3-10 minutes for 2'-fluoro monomers to ensure high coupling efficiency.[9][10][13]

-

Capping: Unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

-

-

Final Detritylation: The terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

-

Cleavage and Deprotection: Proceed to the appropriate deprotection protocol.

Deprotection of 2'-Fluoro-Modified Oligonucleotides

This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of protecting groups.

Materials:

-

Ammonium (B1175870) hydroxide/methylamine (AMA) solution (1:1 v/v)[5] or concentrated ammonium hydroxide.

-

For oligonucleotides also containing RNA monomers: Triethylamine trihydrofluoride (TEA·3HF) and N-methyl-2-pyrrolidinone (NMP) or Dimethyl sulfoxide (B87167) (DMSO).[15][16]

Procedure for 2'-Fluoro only or 2'-Fluoro/DNA chimeras:

-

Transfer the CPG support to a screw-cap vial.

-

Add 1 mL of AMA or concentrated ammonium hydroxide.

-

Incubate at 55-65°C for 10 minutes to 8 hours, depending on the base protecting groups used.[9][13] For example, with AMA, 10 minutes at 65°C is often sufficient.[16]

-

Cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.

-

Evaporate the solution to dryness in a vacuum concentrator.

Procedure for 2'-Fluoro/RNA chimeras:

-

Perform the initial cleavage and base deprotection with AMA as described above.

-

After drying, resuspend the pellet in a solution of TEA·3HF in NMP or DMSO to remove the 2'-silyl protecting groups from the RNA monomers.[15][16]

-

Incubate at 65°C for approximately 2.5 hours.[16]

-

Quench the reaction and precipitate the oligonucleotide.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the purification of 2'-fluoro-modified oligonucleotides.

Materials:

-

HPLC system with a UV detector

-

Reverse-phase HPLC column (e.g., C8 or C18)[9]

-

Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) or similar ion-pairing agent in water

-

Buffer B: Acetonitrile

-

Desalting columns

Procedure:

-

Sample Preparation: Resuspend the dried, deprotected oligonucleotide in water or Buffer A.

-

Chromatography:

-

Equilibrate the column with a low percentage of Buffer B.

-

Inject the sample.

-

Elute the oligonucleotide using a gradient of increasing Buffer B concentration.

-

Monitor the elution at 260 nm. The full-length product is typically the major peak. If DMT-on purification is used, the desired product will be the most retained peak.

-

-

Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide.

-

Desalting: Remove the ion-pairing salts from the purified oligonucleotide using a desalting column.

-

Lyophilization: Lyophilize the desalted sample to obtain a pure, dry oligonucleotide.

Visualizations

Solid-Phase Synthesis Workflow

Caption: Automated solid-phase synthesis cycle for 2'-fluoro-modified oligonucleotides.

Antisense Mechanism: RNase H-Mediated Degradation

Caption: RNase H-mediated degradation of mRNA by a 2'-F modified antisense oligonucleotide.[2][17][18]

Conclusion

The synthesis of 2'-fluoro-modified oligonucleotides via phosphoramidite chemistry is a robust and highly automated process that has enabled the development of a new generation of nucleic acid therapeutics. The enhanced stability and binding affinity conferred by the 2'-fluoro modification make these molecules particularly well-suited for applications such as antisense, siRNA, and aptamers. A thorough understanding of the synthesis, deprotection, and purification protocols is essential for obtaining high-quality material for research and drug development. The methodologies and data presented in this guide provide a solid foundation for scientists working in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. waters.com [waters.com]

- 5. glenresearch.com [glenresearch.com]

- 6. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. trilinkbiotech.com [trilinkbiotech.com]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. US20100087634A1 - Fluorous Oligonucleotide Reagents and Affinity Purification of Oligonucleotides - Google Patents [patents.google.com]

- 15. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 16. glenresearch.com [glenresearch.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2'-Fluoro-deoxycytidine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis applications, and experimental considerations for 2'-fluoro-deoxycytidine phosphoramidite (B1245037). This critical reagent is instrumental in the development of modified oligonucleotides for a range of therapeutic and diagnostic applications, including antisense oligonucleotides, siRNAs, and aptamers.

Core Properties and Specifications

2'-Fluoro-deoxycytidine (2'-F-dC) phosphoramidite is a chemically modified nucleoside building block used in solid-phase oligonucleotide synthesis. The introduction of a fluorine atom at the 2' position of the deoxyribose sugar ring imparts unique and advantageous properties to the resulting oligonucleotides. These properties include enhanced binding affinity to target RNA, increased nuclease resistance, and a preference for an RNA-like A-form helical conformation.[1][2]

A variety of protecting groups can be utilized for the exocyclic amine of cytidine, with Benzoyl (Bz) and Acetyl (Ac) being common choices.[3] The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle in automated synthesis.[4] The phosphoramidite moiety itself contains a diisopropylamino group and a 2-cyanoethyl group, which are essential for the coupling reaction and subsequent phosphate (B84403) protection.[4]

Physicochemical Properties

| Property | Value | References |

| Molecular Formula (DMT, Bz protected, CE) | C46H51FN5O8P | [5] |

| Molecular Weight (DMT, Bz protected, CE) | 851.9 g/mol | [5] |

| CAS Number (DMT, Bz protected, CE) | 161442-19-9 | [3][5] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in anhydrous acetonitrile (B52724) | [6] |

| Storage Conditions | -20°C under dry conditions | [7] |

Note: The molecular formula and weight can vary depending on the specific protecting groups used.

Properties in Oligonucleotide Synthesis

| Parameter | Recommendation/Observation | References |

| Coupling Time | 3 minutes (extended compared to standard DNA) | [1] |

| Coupling Efficiency | >95% | [8] |

| Solution Stability (in Acetonitrile) | 2-3 days | [1][9] |

Impact on Oligonucleotide Properties

The incorporation of 2'-fluoro modifications into oligonucleotides leads to several desirable characteristics for therapeutic and research applications.

| Property | Effect of 2'-Fluoro Modification | References |

| Thermal Stability (Tm) | Increases duplex stability with RNA targets (approx. +2°C per modification) | [1][10] |

| Nuclease Resistance | Phosphodiester linkages are not resistant, but phosphorothioate (B77711) linkages are highly resistant. | [1][2] |

| Sugar Conformation | Adopts an RNA-like (C3'-endo) sugar pucker, favoring an A-form duplex. | [1][2] |

| RNase H Activity | Uniformly modified 2'-F-RNA/RNA duplexes are not substrates for RNase H. Chimeric DNA/2'-F-RNA oligonucleotides can elicit RNase H activity. | [1][2] |

| Biological Activity | Enhanced properties for antisense, siRNA, and aptamer applications.[11][12] FANA-modified siRNAs show increased potency and serum stability.[13] |

Experimental Protocols

Automated Oligonucleotide Synthesis

This protocol outlines the general steps for incorporating 2'-fluoro-deoxycytidine phosphoramidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer.

Materials:

-

DMT-2'-Fluoro-dC(Protecting Group)-CE Phosphoramidite

-

Anhydrous Acetonitrile

-

Standard DNA or RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)

-

Solid support (e.g., CPG) pre-loaded with the initial nucleoside

Procedure:

-

Phosphoramidite Preparation: Dissolve the 2'-F-dC phosphoramidite in anhydrous acetonitrile to the recommended concentration (typically 0.08–0.15 M).[14] Maintain a dry, inert atmosphere.

-

Synthesizer Setup: Install the phosphoramidite solution and other necessary reagents on the automated synthesizer according to the manufacturer's instructions.

-

Synthesis Cycle: Program the synthesizer to perform the standard phosphoramidite synthesis cycle for each nucleotide addition. The key steps are:

-

Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound nucleoside using an acidic solution (e.g., trichloroacetic acid in dichloromethane).[4]

-

Coupling: Activation of the incoming phosphoramidite (including the 2'-F-dC phosphoramidite) with an activator (e.g., tetrazole or a derivative) and subsequent reaction with the 5'-hydroxyl of the growing oligonucleotide chain. An extended coupling time of 3 minutes is recommended for 2'-fluoro phosphoramidites.[1]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[4]

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).[15]

-

-

Chain Elongation: Repeat the synthesis cycle until the desired oligonucleotide sequence is assembled.

-

Final Deblocking: The final DMT group can be left on for purification ("Trityl-on") or removed on the synthesizer ("Trityl-off").

Cleavage and Deprotection

This protocol describes the process of cleaving the synthesized oligonucleotide from the solid support and removing the protecting groups.

Materials:

-

Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH4OH) or a mixture of Ammonium Hydroxide and 40% Methylamine (B109427) (1:1, AMA)

-

Heating block or oven

Procedure:

-

Cleavage from Support: Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

-

Deprotection Cocktail: Add the deprotection solution. The choice of solution and conditions depends on the protecting groups used and the sensitivity of the oligonucleotide.

-

Standard Deprotection: Use concentrated ammonium hydroxide and heat at 55°C for 8-17 hours.[1][8]

-

Fast Deprotection (AMA): Use a 1:1 mixture of ammonium hydroxide and 40% methylamine (AMA) at room temperature for 2 hours.[1][9] Note: Heating in AMA can lead to some degradation of 2'-fluoro nucleotides.[1]

-

-

Evaporation: After deprotection, cool the solution and evaporate the ammonia/methylamine.

Purification and Analysis

This protocol outlines the purification of the crude oligonucleotide and subsequent analysis to verify its identity and purity.

Materials:

-

HPLC system (Reversed-Phase or Ion-Exchange)

-

Appropriate HPLC columns and mobile phases

-

Mass spectrometer (optional but recommended)

-

Snake venom phosphodiesterase and bacterial alkaline phosphatase (for nucleoside composition analysis)

Procedure:

-

Purification:

-

Resuspend the crude oligonucleotide pellet in an appropriate buffer.

-

Purify the oligonucleotide using High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC is commonly used, especially for "Trityl-on" purification.[8][16] Anion-exchange HPLC can also be employed for its excellent resolving power based on charge.[17]

-

Collect the fractions containing the full-length product.

-

-

Desalting: Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

-

Analysis:

-

Purity Assessment: Analyze the purity of the final product by analytical HPLC.[8][16]

-

Identity Confirmation: Confirm the molecular weight of the oligonucleotide by mass spectrometry (e.g., ESI-MS).[18]

-

(Optional) Nucleoside Composition Analysis: Digest the oligonucleotide into its constituent nucleosides using snake venom phosphodiesterase and bacterial alkaline phosphatase. Analyze the resulting nucleosides by HPLC to confirm the incorporation of 2'-fluoro-deoxycytidine.[8]

-

Visualizations

Oligonucleotide Synthesis Workflow

Caption: Automated solid-phase synthesis workflow for incorporating 2'-fluoro-deoxycytidine phosphoramidite.

Properties of 2'-Fluoro Modified Oligonucleotides

Caption: Key properties and applications of oligonucleotides modified with 2'-fluoro-deoxycytidine.

References

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. DMT-2'-Fluoro-dC(Bz) Phosphoramidite 161442-19-9 | TCI EUROPE N.V. [tcichemicals.com]

- 4. twistbioscience.com [twistbioscience.com]

- 5. N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoro-cytidine 3-CE phosphoramidite | 161442-19-9 | PB15179 [biosynth.com]

- 6. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 7. DMT-2'-Fluoro-dG(Ib) Phosphoramidite, 144089-97-4 | BroadPharm [broadpharm.com]

- 8. tandfonline.com [tandfonline.com]

- 9. 2'-F-C (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 10. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 12. trilinkbiotech.com [trilinkbiotech.com]

- 13. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 16. lcms.labrulez.com [lcms.labrulez.com]

- 17. m.youtube.com [m.youtube.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

In-Depth Technical Guide: DMT-2'-F-dC(Bz)-CE-Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-N-benzoyl-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite, a key reagent in the synthesis of modified oligonucleotides. Its unique 2'-fluoro modification offers enhanced nuclease resistance and binding affinity, making it a valuable component in the development of therapeutic and diagnostic oligonucleotides.

Core Quantitative Data

The key quantitative specifications for DMT-2'-F-dC(Bz)-CE-Phosphoramidite are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Molecular Weight | 851.91 g/mol | [1] |

| Molecular Formula | C46H51FN5O8P | [1][2] |

| Purity (HPLC) | >98.0% | [1] |

| CAS Number | 161442-19-9 | [1][2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Storage Condition | -20°C | [2] |

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

This compound is primarily utilized in automated solid-phase oligonucleotide synthesis. The following is a generalized protocol for its incorporation into a growing oligonucleotide chain.

Materials and Reagents:

-

This compound

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Activator solution (e.g., 0.45 M tetrazole in acetonitrile)

-

Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Acetonitrile (anhydrous, synthesis grade)

Methodology:

The synthesis cycle consists of four main steps, repeated for each nucleotide addition:

-

Deblocking (Detritylation): The 5'-DMT protecting group is removed from the nucleotide bound to the solid support using the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution. This prevents the formation of failure sequences (n-1 mers).

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (including the benzoyl group on the cytidine (B196190) base and the cyanoethyl group on the phosphate backbone) are removed using a final deprotection step with concentrated ammonium hydroxide. The crude oligonucleotide is then purified, typically by HPLC.

Visualizing the Synthesis Cycle

The logical flow of the solid-phase oligonucleotide synthesis cycle is depicted in the following diagram.

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

References

The Benzoyl Protecting Group in Phosphoramidite Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of automated oligonucleotide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity products. Among these, the benzoyl (Bz) group has long been a cornerstone for the protection of exocyclic amines on deoxyadenosine (B7792050) (dA) and deoxycytidine (dC) nucleosides. This technical guide provides a comprehensive overview of the benzoyl protecting group's role in phosphoramidite (B1245037) chemistry, detailing its application, deprotection protocols, and a comparative analysis with other common protecting groups.

The Role of the Benzoyl Protecting Group

During phosphoramidite-based oligonucleotide synthesis, the exocyclic primary amino groups of adenine, guanine, and cytosine are reactive and must be protected to prevent unwanted side reactions during the coupling cycles. The benzoyl group, an acyl-based protecting group, effectively renders the exocyclic amines of dA and dC unreactive towards the phosphoramidite monomers and other reagents used in the synthesis cycle.[1][2][3]

The key characteristics of the benzoyl protecting group include its stability under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group and its lability under basic conditions, which allows for its removal at the end of the synthesis.[3]

Experimental Protocols

Protection of Deoxynucleosides: Benzoylation

The introduction of the benzoyl group onto the exocyclic amines of deoxyadenosine and deoxycytidine is a critical first step in the preparation of the corresponding phosphoramidite monomers. A widely used and efficient method is the "transient silylation" or "one-pot" method.

Protocol: Transient Silylation and N-Benzoylation of 2'-Deoxyadenosine (B1664071)

-

Anhydrous Conditions: A flame-dried round-bottom flask is charged with 2'-deoxyadenosine and purged with argon. Anhydrous pyridine (B92270) is added as the solvent.

-

Silylation: Chlorotrimethylsilane (TMS-Cl) is added dropwise to the stirred suspension at room temperature. This step transiently protects the hydroxyl groups, enhancing the solubility and directing the acylation to the exocyclic amine.

-

Benzoylation: After a short stirring period, benzoyl chloride is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion, the reaction is cooled, and aqueous ammonia (B1221849) is added to hydrolyze the silyl (B83357) ethers and any N,N-dibenzoylated byproducts, yielding the desired N6-benzoyl-2'-deoxyadenosine.

-

Purification: The product is typically purified by silica (B1680970) gel column chromatography to yield a white solid.

A similar procedure can be followed for the N4-benzoylation of 2'-deoxycytidine.

Deprotection of Oligonucleotides

The final step in oligonucleotide synthesis is the removal of all protecting groups and cleavage from the solid support. For benzoyl groups, this is achieved under basic conditions.

Standard Deprotection Protocol: Concentrated Ammonium (B1175870) Hydroxide (B78521)

-

Cleavage and Deprotection: The solid support containing the synthesized oligonucleotide is treated with concentrated aqueous ammonium hydroxide (28-30%).

-

Heating: The sealed vial is heated at 55°C for 8-12 hours. This treatment cleaves the oligonucleotide from the support and removes the benzoyl groups from the nucleobases, as well as the cyanoethyl groups from the phosphate (B84403) backbone.

-

Evaporation: After cooling, the ammonium hydroxide solution is removed, and the crude oligonucleotide is dried, typically using a vacuum concentrator.

"UltraFast" Deprotection Protocol: AMA (Ammonium Hydroxide/Methylamine)

-

Reagent: A 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) is used.

-

Cleavage: The support is treated with AMA at room temperature for 5-10 minutes to cleave the oligonucleotide.

-

Deprotection: The solution is then heated at 65°C for 5-10 minutes to complete the deprotection of the base-protecting groups.[4][5][6][7][8][9][10]

-

Evaporation: The AMA solution is evaporated to yield the crude oligonucleotide.

Caution: When using AMA with benzoyl-protected deoxycytidine (Bz-dC), a side reaction can occur where methylamine acts as a nucleophile, leading to the formation of N4-methyl-dC.[11][12] To avoid this, it is recommended to use acetyl-protected deoxycytidine (Ac-dC) when employing AMA for deprotection.[4][5][6][7][8][9][10]

Data Presentation: Comparative Analysis of Protecting Groups and Deprotection Conditions

The choice of protecting group and deprotection strategy can significantly impact the final yield and purity of the synthesized oligonucleotide. The following tables summarize key quantitative data.

| Protecting Group (on dC) | Deprotection Reagent | Temperature (°C) | Time | N4-Methyl-dC Formation |

| Benzoyl (Bz) | Conc. NH₄OH | 55 | 8-12 hours | Not observed |

| Benzoyl (Bz) | AMA | 65 | 10 minutes | ~5% |

| Acetyl (Ac) | AMA | 65 | 10 minutes | Not observed |

| Phenoxyacetyl (Pac) | Conc. NH₄OH | Room Temp | 2-4 hours | Not observed |

| Deprotection Condition | Protecting Groups | Temperature (°C) | Time | Notes |

| Standard | Bz-dA, Bz-dC, iBu-dG | 55 | 8-12 hours | Traditional method, reliable but slow. |

| UltraFast (AMA) | Bz-dA, Ac-dC, iBu-dG | 65 | 10 minutes | Rapid, but requires Ac-dC to avoid side reactions.[4][5][6][7][8][9][10] |

| UltraMild | Pac-dA, Ac-dC, iPr-Pac-dG | Room Temp | 4 hours (K₂CO₃/MeOH) | For sensitive modifications. |

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in phosphoramidite chemistry involving the benzoyl protecting group.

Conclusion

The benzoyl protecting group remains a robust and widely used tool in phosphoramidite chemistry for the synthesis of DNA oligonucleotides. Its stability during the synthesis cycle and reliable removal under standard basic conditions have made it a workhorse in both research and industrial settings. However, for applications requiring rapid deprotection protocols, such as high-throughput synthesis, the potential for side reactions with reagents like AMA necessitates careful consideration and the use of alternative protecting groups for deoxycytidine, such as acetyl. Understanding the chemistry and optimizing the deprotection conditions are crucial for obtaining high-purity oligonucleotides for downstream applications in research, diagnostics, and therapeutics.

References

- 1. Synthesis of phosphorothioamidites derived from 3′-thio-3′-deoxythymidine and 3′-thio-2′,3′-dideoxycytidine and the automated synthesis of oligodeoxynucleotides containing a 3′-S-phosphorothiolate linkage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N6-Benzoyl-2'-deoxy-5'-O-DMT-a-adenosine 3'-CE phosphoramidite | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. ashansenlab.com [ashansenlab.com]

- 9. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glenresearch.com [glenresearch.com]

- 11. The influence of N6-protecting groups on the acid-catalyzed depurination of 2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 2'-Fluoro Modified DNA/RNA Duplexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modification of oligonucleotides at the 2' position of the ribose sugar is a critical strategy in the development of nucleic acid therapeutics, such as antisense oligonucleotides and siRNAs. Among these modifications, the 2'-fluoro (2'-F) substitution stands out for its ability to significantly enhance the thermal stability of DNA/RNA and RNA/RNA duplexes. This enhancement is primarily attributed to the high electronegativity of the fluorine atom, which favors a C3'-endo sugar pucker. This conformation is characteristic of A-form helices, which are thermodynamically more stable than the B-form helices typically adopted by DNA. This guide provides a comprehensive overview of the thermal properties of 2'-fluoro modified duplexes, detailed experimental protocols for their characterization, and a summary of quantitative stability data.

Introduction: The Role of 2'-Fluoro Modification

Native oligonucleotides suffer from rapid degradation by endogenous nucleases and often exhibit suboptimal binding affinity for their target sequences, limiting their therapeutic efficacy. Chemical modifications are therefore essential to impart "drug-like" properties. The 2'-fluoro modification, where the hydroxyl group at the 2' position of the ribose is replaced by a fluorine atom, is a key modification for enhancing nuclease resistance and, crucially, thermal stability.[1][2]

The stabilizing effect of the 2'-F modification stems from the electronic and steric properties of fluorine. Its high electronegativity preorganizes the sugar into a C3'-endo conformation, which is the conformation found in RNA helices.[1][3] This leads to the formation of a more rigid, A-form helical structure, which is more stable than the B-form of a DNA:DNA duplex.[4] The increased stability of 2'-F modified duplexes is predominantly due to favorable enthalpic contributions rather than entropic effects.[1][5][6]

Oligonucleotides containing 2'-F modifications exhibit enhanced binding affinity to complementary RNA targets, a property that is highly desirable for antisense and siRNA applications.[5][6][7][8] For instance, with an RNA target, the melting temperature (Tm) can be enhanced by approximately 1.8°C per 2'-F-RNA residue incorporated.[8][9]

Quantitative Data: Thermal Stability (Tm)

The melting temperature (Tm) is the temperature at which 50% of the duplex nucleic acid has dissociated into single strands. It is the most common metric for assessing the thermal stability of a duplex. The following table summarizes representative data on the impact of 2'-fluoro modifications on the Tm of various duplexes.

| Duplex Type | Modification Details | Unmodified Tm (°C) | Modified Tm (°C) | ΔTm (°C) per Modification | Reference |

| DNA/DNA | 2'-F modification on one strand | Varies by sequence | Increased | +1.3 | [4] |

| RNA/DNA | Fully substituted 2'-F-RNA strand | ~58.1 (for rA18:dT18) | ~67.1 (for 2'-F-A18:dT18) | +0.5 | [8] |

| RNA/RNA | 2'-F modification on pyrimidines | ~69.5 | ~84.3 | ~+1.2 (average) | [1] |

| RNA/RNA | Fully substituted 2'-F-RNA strand | Varies by sequence | Increased | +1.8 | [8] |

| 2'-F-ANA/RNA | Fully modified 2'-F-ANA strand | N/A (vs. DNA/RNA) | Generally increased | Varies | [7] |

| 2'-F-ANA/DNA | Fully modified 2'-F-ANA strand | N/A (vs. DNA/DNA) | Generally increased | +1.2 | [3] |

Note: Tm values are highly dependent on sequence, length, and buffer conditions (e.g., salt concentration). The data presented are illustrative examples from cited literature.

Structural Basis for Enhanced Stability

The increased thermal stability of 2'-F modified duplexes is rooted in the conformational preferences of the sugar ring. The electronegative fluorine atom favors a C3'-endo pucker, which is characteristic of RNA and A-form helices. This contrasts with the C2'-endo pucker typical of DNA and B-form helices. The C3'-endo conformation leads to a more compact, pre-organized helical structure, resulting in stronger base stacking interactions and a more favorable enthalpy of duplex formation.[1][5][6][7] Circular dichroism (CD) studies confirm that 2'-F-RNA/RNA and 2'-F-ANA/RNA hybrids adopt an 'A-like' helical structure.[5][6][7][8]

Caption: Logical relationship of 2'-Fluoro modification to duplex stability.

Experimental Protocols

-

Synthesis: 2'-Fluoro modified oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer. 2'-F phosphoramidites are incorporated at the desired positions.[10] Coupling times may be extended for modified nucleotides to ensure efficient incorporation.[10]

-

Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine.[11] For sequences containing ribonucleotides, an additional desilylation step with a fluoride (B91410) source (e.g., Et₃N·3HF) is required.[10]

-

Purification: The crude oligonucleotide is purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to ensure high purity for biophysical studies.

-

Quantification: The concentration of the purified single-stranded oligonucleotides is determined by measuring the absorbance at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer.

-

Duplex Annealing: Equimolar amounts of the complementary single strands are mixed in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0). The mixture is heated to 90-95°C for 5-10 minutes to dissociate any secondary structures and then slowly cooled to room temperature over several hours to allow for proper duplex formation.[12]

Thermal denaturation is the standard method for determining the Tm of a nucleic acid duplex.[13][14] The process involves monitoring the change in UV absorbance at 260 nm as a function of temperature.

Protocol:

-

Sample Preparation: Prepare the annealed duplex sample in a suitable melting buffer (e.g., 1 M NaCl, 0.1 M citrate:phosphate buffer, pH 7) at a known concentration (typically 1-2 µM). The absorbance at 260 nm should be between 0.1 and 1.2.[15]

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Use quartz cuvettes with a defined path length (e.g., 1 cm).[16]

-

Data Acquisition:

-

Equilibrate the sample at a low starting temperature (e.g., 15-20°C).

-

Increase the temperature at a controlled ramp rate, typically 0.5°C/min or 1°C/min.[15][17]

-

Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1°C).

-

Continue heating until the temperature is well above the expected melting transition (e.g., 90-95°C) to obtain a stable upper baseline.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to generate a melting curve. A sigmoidal curve is expected.[15]

-

The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve (dA/dT vs. T).[15] This represents the inflection point of the sigmoidal transition.

-

Caption: Experimental workflow for determining duplex Tm via UV melting.

Conclusion

The 2'-fluoro modification is a powerful tool for enhancing the thermal stability of DNA/RNA and RNA/RNA duplexes. This stabilization, driven by the conformational preference of the 2'-F-modified sugar for an A-form helix, translates to higher melting temperatures and increased binding affinity for RNA targets. These properties, combined with improved nuclease resistance, make 2'-fluoro-modified oligonucleotides highly valuable for the development of next-generation nucleic acid-based therapeutics. The standardized protocols for synthesis and thermal denaturation analysis outlined herein provide a robust framework for researchers to characterize and optimize these promising molecules for various scientific and clinical applications.

References

- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sg.idtdna.com [sg.idtdna.com]

- 3. glenresearch.com [glenresearch.com]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. glenresearch.com [glenresearch.com]

- 9. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. experts.umn.edu [experts.umn.edu]

- 14. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]

- 16. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 17. Assessment for Melting Temperature Measurement of Nucleic Acid by HRM - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Purine Nucleoside Analogs in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Purine (B94841) nucleoside analogs are a class of synthetic compounds that mimic naturally occurring purines, the essential building blocks of DNA and RNA.[1] This structural similarity allows them to interfere with fundamental cellular processes, making them invaluable tools in research and powerful therapeutic agents.[2] This in-depth technical guide explores the core applications of purine nucleoside analogs in research, with a focus on their mechanisms of action, the experimental protocols used to study them, and their role in drug development.

Core Mechanisms of Action

Purine nucleoside analogs exert their effects through a variety of mechanisms, primarily by disrupting nucleic acid synthesis and inducing programmed cell death (apoptosis). Their efficacy often depends on intracellular phosphorylation to their active triphosphate forms, which can then interfere with cellular machinery.[3]

Inhibition of DNA Synthesis and Repair: A primary mechanism of action for many purine nucleoside analogs is the inhibition of DNA synthesis and repair.[4] Analogs like cladribine (B1669150) and fludarabine (B1672870), once phosphorylated, are incorporated into the growing DNA strand. This incorporation can lead to chain termination, stalling the replication fork and inducing DNA strand breaks.[5] Furthermore, their triphosphate metabolites can directly inhibit key enzymes involved in DNA replication and repair, such as DNA polymerases and ribonucleotide reductase.[5][6]

Induction of Apoptosis: The cellular disruption caused by purine nucleoside analogs frequently culminates in apoptosis. The accumulation of DNA damage triggers cellular stress responses, often involving the p53 signaling pathway.[7][8] For instance, fludarabine has been shown to induce a p53-dependent gene expression response, leading to the activation of apoptotic pathways.[7] Some analogs can also directly activate apoptotic machinery; for example, clofarabine (B1669196) can induce the release of pro-apoptotic factors from the mitochondria.[1]

Modulation of Cellular Signaling: Beyond their direct effects on DNA, purine nucleoside analogs can modulate various cellular signaling pathways. Cordycepin (B1669437), an adenosine (B11128) analog, is a notable example. It activates the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[4] This activation can lead to a cascade of downstream effects, influencing cell growth, proliferation, and metabolism.

Quantitative Data on Purine Nucleoside Analog Activity

The potency of purine nucleoside analogs can be quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for several prominent analogs.

Table 1: In Vitro Cytotoxicity (IC50) of Purine Nucleoside Analogs in Cancer Cell Lines

| Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Cladribine | U266 | Multiple Myeloma | 2.43 | [9][10][11] |

| Cladribine | RPMI8226 | Multiple Myeloma | 0.75 | [9][10][11] |

| Cladribine | MM1.S | Multiple Myeloma | 0.18 | [9][10][11] |

| Cladribine | HL-60 | Acute Promyelocytic Leukemia | ~0.03 | [2] |

| Cladribine | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | ~0.02 | [2] |

| Fludarabine | MM.1S | Multiple Myeloma | 13.48 µg/mL | [12] |

| Fludarabine | RPMI8226 | Multiple Myeloma | 1.54 µg/mL | [12] |

| Fludarabine | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 19.49 | [12] |

| Fludarabine | K562 | Chronic Myelogenous Leukemia | 0.26 | [12] |

| Clofarabine | MCF-7 | Breast Cancer | 0.640 | [13] |

| Clofarabine | MDA-MB-231 | Breast Cancer | 0.050 | [13] |

| Clofarabine | Leukemia Cell Lines (average) | Leukemia | 0.18 ± 0.01 | [9] |

| Clofarabine | Non-Ewing Sarcoma Cell Lines (average) | Various Solid Tumors | 13.73 ± 11.54 | [9] |

Table 2: Enzyme Inhibition and Antiviral Activity of Cordycepin

| Target | Activity | Value | Reference |

| Xanthine Oxidase | IC50 | 0.014 mg/mL | [14] |

| Cyclooxygenase-2 (COX-2) | IC50 | 0.055 mg/mL | [14] |

| Angiotensin-Converting Enzyme (ACE) | Ki | 8.7 µg/mL | [15] |

| SARS-CoV-2 (Vero E6 cells) | EC50 | 2.01 µM | [16] |

| SARS-CoV-2 RNA copies | IC50 | 2.35 µM | [17] |

Table 3: Clinical Response Rates for Fludarabine-Based Therapies

| Malignancy | Treatment Regimen | Response Rate | Reference |

| Chronic Lymphocytic Leukemia | Fludarabine monotherapy | >70% | [18] |

| Low-Grade Lymphoma | Fludarabine + Cyclophosphamide | 100% (89% Complete Response) | [19] |

| Chronic Lymphocytic Leukemia (IGHV-mutated) | Fludarabine, Cyclophosphamide, Rituximab (FCR) | 12.8-year Progression-Free Survival: 53.9% | [20] |

| Chronic Lymphocytic Leukemia | Fludarabine, Cyclophosphamide, Rituximab (FCR) | Overall Response Rate: 92.8% | [21] |

Key Experimental Protocols

Studying the effects of purine nucleoside analogs requires robust and reproducible experimental methodologies. The following are detailed protocols for two fundamental assays used to assess their activity.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[22] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Materials:

-

Cells in culture

-

Purine nucleoside analog of interest

-

96-well flat-bottom microplates

-

Complete cell culture medium

-

MTT labeling reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Drug Treatment: Prepare serial dilutions of the purine nucleoside analog in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL).[22]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂ to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well.[22]

-

Incubation for Solubilization: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 500 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.

Optimization: It is crucial to optimize assay parameters for each cell line, including cell seeding density and MTT concentration, to minimize potential artifacts.[15][23]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

The Annexin V/PI assay is a widely used flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[24]

Materials:

-

Cells in culture (suspension or adherent)

-

Purine nucleoside analog of interest

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the purine nucleoside analog for the desired time to induce apoptosis. Include an untreated control.

-

Cell Harvesting: For suspension cells, collect by centrifugation. For adherent cells, gently trypsinize and then collect by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry immediately.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways and Visualizations

Purine nucleoside analogs intersect with critical cellular signaling pathways. Understanding these interactions is key to elucidating their mechanisms of action and identifying potential combination therapies.

Cladribine-Induced DNA Damage and Apoptosis

Cladribine's cytotoxicity is heavily reliant on its ability to induce DNA damage and trigger a subsequent apoptotic response. Upon conversion to its active triphosphate form (Cd-ATP), it is incorporated into DNA, leading to strand breaks. This damage activates the DNA damage response (DDR) pathway, primarily mediated by the ATM and ATR kinases.[8] Activated ATM/ATR can then phosphorylate a cascade of downstream targets, including p53, which in turn can initiate the intrinsic apoptotic pathway involving the mitochondria and caspase activation.

Caption: Cladribine's mechanism of action leading to apoptosis.

Fludarabine and the p53-Mediated Apoptotic Pathway

Fludarabine is a potent inducer of the p53 tumor suppressor protein. Following its conversion to the active triphosphate form (F-ara-ATP) and subsequent induction of DNA damage, p53 is stabilized and activated.[7] Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic genes. This can lead to the activation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The intrinsic pathway involves the release of cytochrome c from the mitochondria, which then activates a caspase cascade, including caspase-9 and the executioner caspase-3.[25]

Caption: Fludarabine-induced p53-mediated apoptosis pathway.

Cordycepin and the Activation of AMPK

Cordycepin, an adenosine analog, activates the AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4] Cordycepin is taken up by cells and converted to cordycepin monophosphate (CoMP), which mimics the effect of AMP.[26] CoMP binds to the γ-subunit of AMPK, leading to a conformational change that allows for its phosphorylation and activation by upstream kinases such as LKB1. Activated AMPK then phosphorylates numerous downstream targets to restore cellular energy balance, often by inhibiting anabolic processes and stimulating catabolic pathways.

Caption: Activation of the AMPK signaling pathway by cordycepin.

Conclusion

Purine nucleoside analogs represent a versatile and powerful class of molecules with broad applications in biomedical research and drug development. Their ability to target fundamental cellular processes like DNA replication and metabolism makes them effective tools for dissecting complex biological pathways and for developing novel therapeutic strategies against cancer, viral infections, and other diseases. The continued investigation into their mechanisms of action, facilitated by the experimental approaches outlined in this guide, will undoubtedly lead to new discoveries and improved clinical applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fludarabine-induced apoptosis of B chronic lymphocytic leukemia cells includes early cleavage of p27kip1 by caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the PI3K pathway sensitizes fludarabine-induced apoptosis in human leukemic cells through an inactivation of MAPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A crucial role for ATR in the regulation of deoxycytidine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fludarabine | nucleic acid synthesis inhibitor | TargetMol [targetmol.com]

- 13. Clofarabine (Clolar) - Medical Clinical Policy Bulletins | Aetna [aetna.com]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Potent Inhibitory Activities of the Adenosine Analogue Cordycepin on SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Exploring the Therapeutic Potential of Cordyceps Mushroom on SARS-CoV-2 Using Virtual Screening against Mpro and In Vitro Validation of Cordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Nelarabine in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of 2'-fluoro modified oligonucleotides. This class of modified nucleic acids offers significant advantages for therapeutic and diagnostic applications due to enhanced nuclease resistance and increased binding affinity to target sequences.

Introduction

The introduction of a fluorine atom at the 2' position of the ribose sugar is a key chemical modification in oligonucleotide therapeutics, including antisense oligonucleotides, siRNAs, and aptamers.[1][][3] This modification confers several desirable properties:

-

Increased Nuclease Resistance: The 2'-fluoro group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases present in biological fluids.[1][4]

-

Enhanced Binding Affinity: 2'-fluoro modified oligonucleotides exhibit a higher melting temperature (Tm) when hybridized with complementary RNA or DNA strands.[1][5][6][7] This is attributed to the fluorine's electron-withdrawing nature, which favors an A-form helical geometry similar to that of RNA duplexes.[8][9]

-

Improved In Vivo Stability: The combination of nuclease resistance and high binding affinity contributes to a longer half-life and improved efficacy of oligonucleotide-based drugs in vivo.[1]

This document outlines the standard phosphoramidite (B1245037) chemistry adapted for the incorporation of 2'-fluoro nucleosides, including protocols for synthesis, deprotection, and purification.

Quantitative Data Summary

The incorporation of 2'-fluoro modifications has a quantifiable impact on the synthesis process and the properties of the final oligonucleotide product.

| Parameter | Typical Value/Range | Significance | Reference(s) |

| Coupling Efficiency | 94-96% (per step) | High coupling efficiency is crucial for the yield of full-length product, especially for longer oligonucleotides.[10] The efficiency for 2'-fluoro phosphoramidites is comparable to standard DNA/RNA monomers.[6] | [6] |